molecular formula C12H26O5Si2 B1585867 1,3-Divinyltetraethoxydisiloxane CAS No. 3682-26-6

1,3-Divinyltetraethoxydisiloxane

Cat. No. B1585867
CAS RN: 3682-26-6
M. Wt: 306.5 g/mol
InChI Key: MZAYYDBNSRGYGH-UHFFFAOYSA-N
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Description

1,3-Divinyltetramethyldisiloxane is an organosilicon compound . It is a potential vinyl donor used in cross-coupling reactions and is also involved in the copolymerization reaction with aromatic ketones . It is commonly employed as a catalyst in hydrosilylation reactions .


Synthesis Analysis

The divinyl silane modified self-crosslinking polyacrylate latex was successfully prepared by semicontinuous seeded emulsion polymerization . Methyl methacrylate (MMA) and butyl acrylate (BA) were used as main monomers and the reaction was initiated by potassium persulfate (KPS). The modified monomer 1, 3-divinyltetramethyldisiloxane (DVMS) and crosslinked monomer hydroxyethyl acrylate (HEA) were introduced into the basic dispersion .


Molecular Structure Analysis

The molecular formula of 1,3-Divinyltetramethyldisiloxane is C8H18OSi2 .


Chemical Reactions Analysis

1,3-Divinyltetramethyldisiloxane acts as a potential vinyl donor used in cross-coupling reactions . It is also involved in the copolymerization reaction with aromatic ketones .


Physical And Chemical Properties Analysis

1,3-Divinyltetramethyldisiloxane is a liquid with a refractive index of 1.411 . It has a boiling point of 139 °C and a melting point of -99 °C . The density of this compound is 0.809 g/mL at 25 °C .

Scientific Research Applications

Amphiphilic Compound Formation

1,3-Divinyltetraethoxydisiloxane has been used to create compounds with amphiphilic character. Through thiol-ene addition reactions, carboxyl groups are attached to hydrophobic substrates like 1,3-divinyltetramethyldisiloxane, resulting in compounds that can self-assemble in solution. This property is significant for developing solvent-free liquid electrolytes, as these compounds exhibit enhanced dielectric permittivity and conductivity, especially after doping with lithium salts (Turcan-Trofin et al., 2019).

Crystal Structure Analysis

1,3-Divinyltetraethoxydisiloxane-related compounds, specifically disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, have been synthesized and studied for their crystal structures. These compounds, known for their solubility in common organic solvents and thermal stability, can form columnar and sheet-like arrays in crystals, suggesting their potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).

Copolymerization Applications

The compound has been used in acyclic diene metathesis (ADMET) copolymerization with 1,9-decadiene, resulting in siloxylene-vinylene-alkenylene copolymers. This example illustrates the compound's versatility in creating novel polymeric materials (Małecka et al., 2002).

Catalytic Applications

1,3-Divinyltetraethoxydisiloxane has also been involved in selective catalytic reactions. For instance, an iron complex catalyzed reaction introduced a hydride and a silyl group into 1,3-divinyldisiloxane. This reaction showcased a unique product formation through dehydrogenative silylation and hydrogenation (Naumov et al., 2012).

PolycarboSiloxane and PolycarboSilane Synthesis

Research has focused on synthesizing hyperbranched polycarbosiloxanes and polycarbosilanes using 1,3-divinyltetraethoxydisiloxane. These polymers, with their unique dendritic structures, are promising for applications in electronics, photonics, and specialty coatings (Hu et al., 2012).

Safety And Hazards

1,3-Divinyltetramethyldisiloxane is a highly flammable liquid and vapor . It can cause skin and eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYYDBNSRGYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374458
Record name 1,3-DIVINYLTETRAETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Divinyltetraethoxydisiloxane

CAS RN

3682-26-6
Record name 1,3-DIVINYLTETRAETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
AR Bassindale, PG Taylor - 高等学校化学研究: 英文版, 2004 - cqvip.com
The synthesis of Ts, T10 and T12 silsesquioxane cages from a range of starting materials: phenyl-cistetrol, 1,3-divinyltetraethoxydisiloxane and cyclopentyl T resins by using tetra n-…
Number of citations: 10 www.cqvip.com
H Zhou, SR Venumbaka, JW Fitch… - Polymers for …, 2008 - Wiley Online Library
New silicone‐containing polymers with crosslinkable units have been synthesized by hydrosilation polymerization in both toluene and supercritical carbon dioxide (70C, 3000 psi) …
Number of citations: 6 onlinelibrary.wiley.com
H Zhou, SR Venumbaka, JW Fitch… - Polymers for …, 2008 - Wiley Online Library
A series of new, fluorinated, silicone‐containing polymers with crosslinkable units has been synthesized by hydrosilation in toluene and supercritical carbon dioxide (70C, 3000 psi) …
Number of citations: 2 onlinelibrary.wiley.com
R Nagel, C Tamborski, HW Post - The Journal of Organic …, 1951 - ACS Publications
This paper reports the preparationand lists the simple physical properties of vinyltrimethoxysilane and its triethoxy, tri-n-propoxy, triisopropoxy, tri-nbutoxy, tri-sec-butoxy, triisobutoxy, …
Number of citations: 28 pubs.acs.org
S Putzien, O Nuyken, FE Kühn - Progress in Polymer Science, 2010 - Elsevier
Polysilalkylene siloxanes or ‘hybrid silicones’ are a comparatively new class of polymeric materials combining the chemical properties of silicones and paraffins in a unique way. They …
Number of citations: 127 www.sciencedirect.com
J Hu, PI Carver, DJ Meier, EJ Stark, N Xu, T Zhang… - Polymer, 2012 - Elsevier
The syntheses and selected structure–property relationships of two series of polycarbosiloxanes (HB-PCSOX) and polycarbosilanes (HB-PCS) prepared by the platinum-catalyzed …
Number of citations: 18 www.sciencedirect.com
N Xu, EJ Stark, PR Dvornic, DJ Meier, J Hu… - …, 2012 - ACS Publications
Three series of hyperbranched polycarbosiloxanes (HB-PCSOX) and polysiloxanes (HB-PSOX) were prepared from octafunctional polyhedral oligomeric silsesquioxane (POSS) …
Number of citations: 28 pubs.acs.org
A Sarkar, S Rahman, S Mirza… - Journal of …, 2009 - spiedigitallibrary.org
A novel optical power limiter (OPL) has been designed and fabricated by synergistically combining the different optical power limiting mechanisms of various chromophores that include …
Number of citations: 6 www.spiedigitallibrary.org
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net

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